Rule of Three Compliance: Physicochemical Validation for Fragment‑Based Screening
2-(3-Hydroxy-3-methylbutyl)phenol fully satisfies the “Rule of Three” (RO3) guidelines for fragment libraries: molecular weight <300 Da, cLogP ≤3, H‑bond donors ≤3, and H‑bond acceptors ≤3 . In contrast, many simple phenolic fragments (e.g., 4‑tert‑butylphenol) exceed the cLogP threshold (cLogP 3.3) , while larger synthetic building blocks routinely violate multiple RO3 parameters. Adherence to RO3 correlates with higher hit rates and more efficient chemical space sampling in fragment screens [1].
| Evidence Dimension | Physicochemical compliance with fragment library guidelines |
|---|---|
| Target Compound Data | MW 180.24 Da; cLogP 1.84; HBD 2; HBA 2; Rotatable bonds 3 |
| Comparator Or Baseline | Rule of Three thresholds: MW <300 Da; cLogP ≤3; HBD ≤3; HBA ≤3 |
| Quantified Difference | Target meets all four criteria; typical comparators (e.g., 4‑tert‑butylphenol) fail cLogP (3.3 vs ≤3) |
| Conditions | ACD/Labs Percepta predicted values; fragment library design guidelines |
Why This Matters
Procurement for FBDD requires compounds that adhere to RO3 to maximize screening hit rates; this compound’s compliance is quantitatively verifiable.
- [1] Jhoti, H.; Williams, G.; Rees, D. C.; Murray, C. W. The 'rule of three' for fragment-based drug discovery: where are we now? Nat. Rev. Drug Discov. 2013, 12, 644. View Source
